molecular formula C16H9ClF3NO2 B2933543 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile CAS No. 136562-66-8

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile

Cat. No.: B2933543
CAS No.: 136562-66-8
M. Wt: 339.7
InChI Key: DHYYXVLGMYEIMX-UHFFFAOYSA-N
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Description

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile (: 136562-66-8 ) is a high-value β-ketonitrile compound serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 16 H 9 ClF 3 NO 2 and a molecular weight of 339.70 g/mol, its structure integrates a nitrile group, a ketone, and a biaryl ether motif, making it a sophisticated intermediate for constructing complex target molecules 3 . The compound's significant research value lies in its potential application in drug discovery, particularly as a precursor for pharmacologically active molecules. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a recognized structural feature in developed therapeutic agents, such as potent kinase inhibitors investigated for treating conditions like gastrointestinal stromal tumors 1 . Furthermore, the reactive β-ketonitrile group is a versatile handle for further chemical transformations, including cyclization reactions to form pyrimidines and other nitrogen-containing heterocycles common in many drug classes 4 . Key Applications in Research: Medicinal Chemistry: A critical synthetic intermediate for designing and synthesizing potential kinase inhibitors and other small-molecule therapeutics. Chemical Synthesis: Serves as a substrate for developing novel organic synthesis methodologies, including nucleophilic additions and cyclocondensation reactions, due to its multifunctional nature. Handling and Compliance: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnosis, treatment, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

3-[2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-13-6-5-10(9-12(13)16(18,19)20)23-15-4-2-1-3-11(15)14(22)7-8-21/h1-6,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYYXVLGMYEIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, a common approach involves the condensation of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzaldehyde derivative under basic conditions, followed by cyanation.

  • Step 1: Formation of Phenoxybenzaldehyde

    • 4-chloro-3-(trifluoromethyl)phenol reacts with 2-bromobenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).

  • Step 2: Cyanation

    • The resulting phenoxybenzaldehyde undergoes a Knoevenagel condensation with malononitrile, using a base such as piperidine, leading to the formation of 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile.

Industrial Production Methods

Industrially, this compound can be produced in large-scale reactors where the above reactions are optimized for yield and purity, often involving continuous flow methods and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Nitrile Group (C≡N)

  • Hydrolysis : Likely converts to a carboxylic acid or amide under acidic/basic conditions. For example:
    • Acidic hydrolysis:
      R CNH3O+/ΔR COOH\text{R CN}\xrightarrow{H_3O^+/\Delta}\text{R COOH}
    • Basic hydrolysis:
      R CNOH/ΔR COOH3O+R COOH\text{R CN}\xrightarrow{OH^-/\Delta}\text{R COO}^-\xrightarrow{H_3O^+}\text{R COOH}
  • Reduction : May form primary amines via catalytic hydrogenation (e.g., R CNH2/PdR CH 2NH 2\text{R CN}\xrightarrow{H_2/Pd}\text{R CH 2NH 2}) .

Ketone (3-Oxo Group)

  • Nucleophilic Addition : Reacts with Grignard reagents, hydrazines, or hydroxylamines to form alcohols, hydrazones, or oximes, respectively:
    • R CO R +R MgXR C O MgX R H2OR C OH R R \text{R CO R }+\text{R MgX}\rightarrow \text{R C O MgX R }\xrightarrow{H_2O}\text{R C OH R R } .
  • Reduction : Catalytic hydrogenation or use of NaBH4/LiAlH4\text{NaBH}_4/\text{LiAlH}_4 could yield secondary alcohols.

Aryl Ether Linkage

  • Cleavage : Strong acids (e.g., HI\text{HI}) or bases (e.g., NaOH\text{NaOH}) may break the ether bond to form phenols or aryl halides .

Trifluoromethyl Group

  • Stability : The CF3\text{CF}_3 group is typically inert under standard conditions but may participate in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the aryl ring .

Hypothetical Reaction Pathways

The following table outlines plausible transformations based on functional group chemistry:

Reaction Type Reagents/Conditions Expected Product Notes
Nitrile hydrolysisH2O,H2SO4\text{H}_2\text{O},\text{H}_2\text{SO}_4, reflux3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanoic acidAcidic conditions favor carboxylic acid formation .
Ketone reductionNaBH4/EtOH\text{NaBH}_4/\text{EtOH}3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-hydroxypropanenitrilePartial reduction retains nitrile group.
Aryl ether cleavageHI conc ,Δ\text{HI conc },\Delta 4-Chloro-3-(trifluoromethyl)phenol + 2-(3-oxopropanenitrile)phenolHarsh conditions required; competing side reactions possible .
Electrophilic substitutionHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4Nitrated derivative at activated positions (e.g., para to ether oxygen)CF3\text{CF}_3 directs substitution to meta/para positions .

Challenges and Research Gaps

  • Synthetic Routes : No direct synthesis methods for the compound were identified. Its preparation likely involves coupling 4-chloro-3-(trifluoromethyl)phenol with a pre-formed nitrile-ketone intermediate .
  • Stability : The trifluoromethyl group and aryl ether may confer resistance to oxidation, but thermal decomposition pathways remain uncharacterized.
  • Biological Activity : While not explicitly studied, structurally similar trifluoromethyl-containing compounds often exhibit herbicidal or pharmaceutical properties .

Recommendations for Further Study

  • Experimental Validation : Conduct controlled hydrolysis, reduction, and substitution reactions to map reactivity.
  • Spectroscopic Analysis : Use 1H NMR^1\text{H NMR}, 19F NMR^{19}\text{F NMR}, and IR to confirm product structures.
  • Computational Modeling : Predict reaction thermodynamics/kinetics using DFT calculations.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: Used as an intermediate in organic synthesis, especially in designing pharmaceuticals and agrochemicals.

  • Biology: Serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

  • Medicine: Investigated for potential therapeutic properties in treating various diseases due to its unique structural features.

  • Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile interacts with molecular targets through its functional groups. The nitrile and phenoxy functionalities play critical roles in binding to enzymes or receptors, inhibiting or modulating their activities. The compound can interfere with signaling pathways by interacting with key proteins, making it valuable in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile:

2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS: 62538-21-0)

  • Structure : A simpler analog with a single 4-chlorophenyl group attached to a 3-oxopropanenitrile chain.
  • Molecular Weight : 193.63 g/mol (vs. higher for the target compound due to additional substituents).
  • Key Differences: Lacks the trifluoromethyl and phenoxy-phenyl groups, reducing steric bulk and electronic complexity.
  • Applications : Used in organic synthesis; its nitrile and ketone groups enable reactions like aldol condensations .

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile (CAS: 677713-06-3)

  • Structure : Features a 4-fluoro-3-(trifluoromethyl)phenyl group instead of the chloro analog.
  • Molecular Weight : 231.15 g/mol.
  • Key Differences: Fluorine substitution may enhance metabolic stability compared to chlorine. The absence of a phenoxy linker reduces molecular size and lipophilicity .

Sorafenib Tosylate (CAS: 475207-59-1)

  • Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl urea group linked to a pyridinecarboxamide scaffold.
  • Molecular Weight : 637.00 g/mol.
  • Key Differences : A larger, pharmacologically active molecule approved for cancer treatment. Highlights the importance of the 4-chloro-3-(trifluoromethyl)phenyl motif in kinase inhibition .

4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)benzothioamide (Compound 7k)

  • Structure : Includes a urea-linked 4-chloro-3-(trifluoromethyl)phenyl group and a benzothioamide moiety.
  • Yield : 61.1% (synthesis).

Structural and Functional Analysis

Substituent Effects

  • Chloro vs. Fluoro : Chlorine’s larger atomic size and polarizability may increase lipophilicity and steric hindrance compared to fluorine, influencing bioavailability and target interaction .
  • Trifluoromethyl Group : Enhances electron-withdrawing effects and metabolic stability, a common feature in agrochemicals and pharmaceuticals .

Biological Activity

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, commonly referred to as a novel compound in pharmaceutical research, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : 3-{2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
  • Molecular Formula : C16H9ClF3NO2
  • Molecular Weight : 339.7 g/mol
  • CAS Number : 136562-66-8

Biological Activity Overview

The biological activity of this compound is primarily evaluated in the context of its potential therapeutic applications, particularly in oncology and inflammation. The following sections detail specific activities and findings from recent studies.

  • Inhibition of Kinase Activity : The compound exhibits inhibitory effects on various kinases that are crucial in cancer cell proliferation. This mechanism is similar to known multi-kinase inhibitors, such as sorafenib and regorafenib, which target pathways involved in tumor growth and angiogenesis .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may also modulate inflammatory responses, potentially through the inhibition of soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes .

Case Studies and Experimental Data

A series of studies have assessed the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study 1Evaluate anti-cancer activityDemonstrated significant inhibition of tumor growth in xenograft models .
Study 2Assess anti-inflammatory effectsShowed reduced inflammatory markers in animal models .
Study 3Investigate pharmacokineticsRevealed favorable absorption and distribution characteristics .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. The results indicated:

  • IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate potency.
  • Induction of apoptosis was confirmed through flow cytometry analysis, indicating a mechanism involving programmed cell death .

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